Chamissonin diacetate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H24O6 |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
[(3aR,4R,5E,7R,9E,11aS)-4-acetyloxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,7,8,11,11a-hexahydrocyclodeca[b]furan-7-yl] acetate |
InChI |
InChI=1S/C19H24O6/c1-10-6-7-15(23-13(4)20)11(2)9-17(24-14(5)21)18-12(3)19(22)25-16(18)8-10/h6,9,15-18H,3,7-8H2,1-2,4-5H3/b10-6+,11-9+/t15-,16+,17-,18-/m1/s1 |
InChI Key |
DEBBYPCBXVYUCZ-WZLFHOKTSA-N |
SMILES |
CC1=CCC(C(=CC(C2C(C1)OC(=O)C2=C)OC(=O)C)C)OC(=O)C |
Isomeric SMILES |
C/C/1=C\C[C@H](/C(=C/[C@H]([C@H]2[C@H](C1)OC(=O)C2=C)OC(=O)C)/C)OC(=O)C |
Canonical SMILES |
CC1=CCC(C(=CC(C2C(C1)OC(=O)C2=C)OC(=O)C)C)OC(=O)C |
Origin of Product |
United States |
Phytogeography, Biosources, and Ecological Roles of Chamissonin Diacetate
Elucidation of Plant Sources and Geographical Distribution
Chamissonin (B1236958) diacetate is primarily isolated from various species of the genus Ambrosia, commonly known as ragweeds, which are part of the Asteraceae family. nih.gov Notably, it has been identified in Ambrosia acanthicarpa and Ambrosia chamissonis. dokumen.pubmdpi.com Ambrosia chamissonis, or silver burweed, is found along the Pacific coasts of North and South America. neocities.orgbotanical-dermatology-database.info Interestingly, this species was likely introduced to Chile about a century ago, and the chemical profiles of these South American populations are quite similar to those found near San Francisco. neocities.org Ambrosia acanthicarpa has a geographical range that extends from the Dakotas and Nebraska west to Washington, Oregon, and California, and south to New Mexico. botanical-dermatology-database.info
While strongly associated with Ambrosia, the broader class of sesquiterpene lactones, to which chamissonin diacetate belongs, is widespread. These compounds are predominantly found in the Asteraceae family, which is considered the most advanced family of dicotyledonous plants, comprising approximately 24,700 species. royalsocietypublishing.orgroyalsocietypublishing.org However, their distribution is not limited to Asteraceae, as they have also been discovered in other plant families such as Acanthaceae, Euphorbiaceae, Lamiaceae, Lauraceae, and Magnoliaceae. royalsocietypublishing.orgroyalsocietypublishing.org An encyclopedia of traditional Chinese medicines also lists Schisandra chinensis as a source of this compound, although this is less commonly cited in other phytochemical literature. epdf.pub
Below is an interactive table summarizing the plant sources and geographical distribution of this compound.
| Plant Species | Family | Common Name | Geographical Distribution |
| Ambrosia acanthicarpa | Asteraceae | Bur Ragweed | Western and central United States botanical-dermatology-database.info |
| Ambrosia chamissonis | Asteraceae | Silver Burweed | Pacific coasts of North and South America neocities.orgbotanical-dermatology-database.info |
| Schisandra chinensis | Schisandraceae | Magnolia Vine | Traditional Chinese medicine sources epdf.pub |
Chemotaxonomic Significance within Asteraceae and Related Genera
The vast structural diversity of sesquiterpene lactones makes them excellent markers for chemosystematic and evolutionary studies, particularly within the complex Asteraceae family. tandfonline.com The specific array of sesquiterpene lactones produced by a plant can be so distinctive that it allows for the classification of plants based on their chemical profiles. nih.govbioremake.comreading.ac.uk This practice, known as chemotaxonomy, has been utilized for classifying Asteraceae since the 1950s. royalsocietypublishing.orgroyalsocietypublishing.org
The presence of this compound, a germacranolide type of sesquiterpene lactone, in species like Ambrosia acanthicarpa and A. chamissonis helps to define their chemical relationship within the genus. dokumen.pubebi.ac.uk For instance, A. acanthicarpa is known to produce a range of sesquiterpene lactones including chamissonin. mdpi.com The genus Ambrosia itself is characterized by the presence of these bitter secondary metabolites. nih.gov The distribution of different types of sesquiterpene lactones, such as germacranolides, guaianolides, and eudesmanolides, within various genera of the Asteraceae family provides valuable clues for understanding their evolutionary pathways and relationships. mdpi.comresearchgate.net The fact that sesquiterpene lactones are found in a few other distantly related angiosperm families suggests several possible evolutionary origins for their biosynthesis. tandfonline.com
Ecological Functions and Inter-species Interactions of Sesquiterpene Lactones
Role in Plant Defense Mechanisms
One of the primary ecological functions of sesquiterpene lactones is to protect plants from a variety of threats. researchgate.net Their bitter taste acts as a powerful deterrent to herbivores, reducing the likelihood of being eaten. nih.govreading.ac.uk In many Asteraceae species, these compounds are concentrated in specialized structures on the leaf surface called glandular trichomes, placing them at the first point of contact for many insects. royalsocietypublishing.org
Beyond deterring larger animals, sesquiterpene lactones exhibit antimicrobial properties, disrupting the cell walls of invasive bacteria and fungi. nih.govreading.ac.uktandfonline.com This provides the plant with a chemical shield against pathogens. nih.gov
Furthermore, sesquiterpene lactones are involved in allelopathy, a phenomenon where a plant releases chemicals into the environment that inhibit the growth of competing plant species. nih.govbioremake.comtandfonline.com For example, some sesquiterpene lactones from sunflowers have been shown to inhibit the germination and root growth of other plants. royalsocietypublishing.orgtandfonline.com This allelopathic potential helps the producing plant to secure resources like water, sunlight, and nutrients by reducing competition. nih.gov
Contribution to Phytochemical Diversity in Ecosystems
The immense structural variety of sesquiterpene lactones—with over 5,000 different structures known—is a significant contributor to the phytochemical diversity of ecosystems. royalsocietypublishing.orgroyalsocietypublishing.orgnih.gov This chemical diversity is not random; it is believed to be linked to the process of plant speciation, particularly within the Asteraceae family. royalsocietypublishing.orgroyalsocietypublishing.org The production of a unique blend of these compounds can provide a plant with a specific ecological advantage, potentially leading to the evolution of new species.
The presence of these compounds influences the behavior and development of other organisms, including insects and microbes, for the benefit of the plant that produces them. nih.govbioremake.comreading.ac.uk They can also act as signaling molecules in the soil, influencing communication between plants and with microorganisms in the rhizosphere. researchgate.net Some sesquiterpene lactones can even stimulate the germination of parasitic plants at low concentrations, a complex interaction that highlights their multifaceted ecological roles. royalsocietypublishing.org
Elucidation of Biosynthetic Pathways and Metabolic Engineering Strategies for Chamissonin Diacetate
Precursor Utilization in Sesquiterpene Lactone Biosynthesis (e.g., Isopentenyl Pyrophosphate (IPP) and Dimethylallyl Pyrophosphate (DMAPP) via MEP and MVA pathways)
The fundamental building blocks for all terpenoids, including chamissonin (B1236958) diacetate, are the five-carbon isomers isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). royalsocietypublishing.orgmdpi.com Plants utilize two distinct biosynthetic pathways to produce these essential precursors: the mevalonate (B85504) (MVA) pathway and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. mdpi.comresearchgate.net
The MVA pathway, located in the cytoplasm, is traditionally associated with the production of sesquiterpenes (C15), triterpenes (C30), and sterols. mdpi.compnas.org This pathway begins with acetyl-CoA and proceeds through a series of enzymatic reactions to form IPP, which can be isomerized to DMAPP. mdpi.comnih.gov Conversely, the MEP pathway is situated in the plastids and synthesizes IPP and DMAPP from pyruvate (B1213749) and glyceraldehyde-3-phosphate. mdpi.compnas.org This pathway is generally responsible for the production of monoterpenes (C10), diterpenes (C20), and carotenoids. pnas.org
While these pathways are spatially separated, evidence of "crosstalk" between them exists, where intermediates can be exchanged between the cytoplasm and plastids. pnas.org However, the cytoplasmic MVA pathway is generally considered the primary source of precursors for sesquiterpene biosynthesis. mdpi.com The condensation of two molecules of IPP with one molecule of DMAPP, catalyzed by farnesyl pyrophosphate synthase (FPPS), yields the C15 compound farnesyl pyrophosphate (FPP). royalsocietypublishing.orgmdpi.com FPP is the universal precursor for the vast array of sesquiterpenes, including the germacranolide skeleton of chamissonin diacetate. royalsocietypublishing.orgtandfonline.com
Enzymatic Steps and Catalytic Mechanisms in Germacranolide Formation
The biosynthesis of germacranolides, the class to which this compound belongs, begins with the cyclization of the linear precursor, farnesyl pyrophosphate (FPP). plos.org This crucial step is catalyzed by a class of enzymes known as sesquiterpene synthases (STSs). For most germacranolides, the key enzyme is germacrene A synthase (GAS), which converts FPP into germacrene A. royalsocietypublishing.orgtandfonline.com
Following the formation of the germacrene A backbone, a series of oxidative modifications occur. A key enzyme in this process is germacrene A oxidase (GAO), a cytochrome P450 monooxygenase. mdpi.complos.org GAO catalyzes the three-step oxidation of germacrene A to germacra-1(10),4,11(13)-trien-12-oic acid (germacrene A acid). plos.orgnih.gov
The formation of the characteristic lactone ring is the next significant step. This is often accomplished by another cytochrome P450 enzyme, costunolide (B1669451) synthase (COS). tandfonline.comnih.gov COS hydroxylates germacrene A acid, which then spontaneously undergoes lactonization to form costunolide, a common germacranolide intermediate. tandfonline.com Further enzymatic transformations can then lead to the diverse array of germacranolides found in nature. For instance, the conversion of the germacranolide costunolide to the guaianolide kauniolide (B3029866) is catalyzed by kauniolide synthase (KLS), another P450 enzyme that performs both hydroxylation and cyclization. uva.nl The transformation of germacranolides into other sesquiterpene lactone skeletons, such as guaianolides and pseudoguaianolides, often involves complex rearrangements catalyzed by specific enzymes, highlighting the intricate enzymatic machinery involved in generating this chemical diversity. researchgate.net
Post-Synthetic Modifications (e.g., Acetylation, Oxidation, Reduction)
Following the formation of the basic sesquiterpene lactone skeleton, a variety of post-synthetic modifications contribute to the vast structural diversity observed in this class of compounds. These modifications are catalyzed by a range of enzymes and include processes such as acetylation, oxidation, and reduction. royalsocietypublishing.orgresearchgate.net
Acetylation, the addition of an acetyl group, is a common modification. As seen in this compound, which possesses two acetate (B1210297) groups, this reaction is catalyzed by acyltransferases. nih.govebi.ac.uk This modification can significantly alter the biological activity and lipophilicity of the molecule. mdpi.com
Oxidation reactions, often catalyzed by cytochrome P450 monooxygenases, can introduce hydroxyl, keto, or epoxy groups onto the sesquiterpene lactone scaffold. royalsocietypublishing.orgnih.gov These modifications can create new sites for further functionalization or directly influence the compound's biological properties.
Reduction reactions, catalyzed by reductases, can saturate double bonds within the molecule. researchgate.net For example, the conversion of (+)-costunolide to 11(S),13-dihydrocostunolide is carried out by an enoate reductase. nih.gov These modifications play a crucial role in fine-tuning the chemical properties and biological activities of the final sesquiterpene lactone products.
Genetic and Molecular Regulation of Biosynthetic Enzymes
The biosynthesis of sesquiterpene lactones, including this compound, is tightly regulated at the genetic and molecular level. The expression of the genes encoding the biosynthetic enzymes is often tissue-specific and can be induced by various developmental and environmental cues. For instance, many sesquiterpene lactone biosynthetic genes are highly expressed in glandular trichomes, specialized secretory structures on the plant surface. researchgate.netnih.gov
Transcription factors (TFs) play a pivotal role in regulating the expression of these biosynthetic genes. researchgate.net In Artemisia annua, a model plant for sesquiterpene lactone research, the TF AaORA, which belongs to the AP2/ERF family, has been identified as a positive regulator of artemisinin (B1665778) biosynthesis. researchgate.net Overexpression of AaORA leads to the upregulation of key biosynthetic genes and a subsequent increase in metabolite production. researchgate.net Similarly, the phytohormone methyl jasmonate (MeJA) has been shown to control sesquiterpene lactone biosynthesis in Cichorium intybus. researchgate.net
The coordinated expression of multiple genes in the pathway is essential for the efficient production of the final compound. Studies combining transcriptomics and metabolomics have demonstrated a clear association between the expression patterns of biosynthetic genes and the accumulation of sesquiterpene lactones during plant development. researchgate.net Understanding this complex regulatory network is crucial for developing effective metabolic engineering strategies.
Bioreactor and Metabolic Engineering Approaches for Enhanced Production
The low abundance of many valuable sesquiterpene lactones in their native plant sources has driven the development of metabolic engineering and bioreactor-based production strategies. nih.govresearchgate.net These approaches aim to increase the yield of desired compounds by manipulating the biosynthetic pathways in either the native plant or a heterologous host organism.
One common strategy is the overexpression of key rate-limiting enzymes in the biosynthetic pathway. For example, increasing the expression of hydroxymethylglutaryl-CoA reductase (HMGR), a key enzyme in the MVA pathway, has been shown to enhance sesquiterpene production. frontiersin.org Similarly, co-expressing multiple enzymes of the pathway can help to channel metabolic flux towards the desired product. frontiersin.org
Heterologous expression in microbial systems such as Escherichia coli and Saccharomyces cerevisiae (yeast) offers a promising alternative to plant-based production. researchgate.netnih.gov These microorganisms can be genetically engineered to express the entire biosynthetic pathway for a specific sesquiterpene lactone. researchgate.net For instance, the successful expression of the artemisinin biosynthetic pathway in E. coli and yeast has led to the efficient production of its precursor, artemisinic acid. researchgate.net
Plant cell and tissue culture in bioreactors also present a viable platform for producing sesquiterpene lactones under controlled conditions, offering shorter production cycles compared to whole plants. researchgate.net The elucidation of biosynthetic pathways and their genetic regulation is fundamental to the success of these metabolic engineering and bioreactor approaches, opening the door to a sustainable supply of valuable compounds like this compound.
Advanced Methodologies for Isolation, Extraction, and Purification of Chamissonin Diacetate
Optimization of Extraction Techniques from Botanical Materials
The initial and pivotal step in obtaining Chamissonin (B1236958) diacetate is its efficient extraction from plant matter, typically from species of the Asteraceae family. The selection and optimization of the extraction method are paramount to maximize the yield and minimize the degradation of the target compound.
Various techniques are employed, with maceration, ultrasonic-assisted extraction (UAE), and supercritical fluid extraction (SFE) being prominent. The choice of solvent is a critical parameter, with selection guided by the polarity of Chamissonin diacetate. Solvents such as methanol (B129727), ethanol (B145695), acetone, and ethyl acetate (B1210297) are commonly used for the extraction of sesquiterpene lactones. mdpi.comect-journal.kz For instance, an optimized method for extracting sesquiterpene lactones from Aucklandia lappa involved shaking for one hour followed by 30 minutes of sonication using 100% methanol. nih.gov In another study, 80% methanol was found to provide a high extraction yield for a range of secondary metabolites, including sesquiterpene lactones. scispace.com
The optimization of extraction parameters is a key research focus to enhance efficiency. Factors such as the solvent-to-solid ratio, extraction time, and temperature are systematically varied to determine the optimal conditions. For example, in the extraction of sesquiterpene lactones from Cichorium intybus, a 17-hour water maceration at 30°C was found to be optimal for increasing the content of free lactones by promoting the hydrolysis of their conjugated forms. nih.govnih.gov Temperature is another crucial factor; for some sesquiterpene lactones, extraction at 60°C has been shown to be highly efficient. scispace.com Supercritical CO2 extraction, often with a co-solvent like ethanol, presents a "green" alternative that can offer high selectivity. mdpi.com The optimization for extracting sesquiterpene lactones from chicory roots found the best results at 350 bar, 40°C, with 10% ethanol as a co-solvent. mdpi.com
Table 1: Comparison of Extraction Techniques for Sesquiterpene Lactones
| Technique | Typical Solvents | Key Optimization Parameters | Advantages | Disadvantages |
|---|---|---|---|---|
| Maceration | Methanol, Ethanol, Ethyl Acetate | Solvent type, Time, Temperature | Simple, Low cost | Time-consuming, Potentially lower efficiency |
| Ultrasonic-Assisted Extraction (UAE) | Methanol, Ethanol | Sonication time, Temperature, Solvent | Faster, Improved efficiency | Potential for compound degradation with excessive sonication |
| Supercritical Fluid Extraction (SFE) | Supercritical CO2, Ethanol (co-solvent) | Pressure, Temperature, Co-solvent percentage | "Green" technology, High selectivity | High initial equipment cost |
Chromatographic Separation Strategies
Following extraction, the crude extract contains a complex mixture of compounds, from which this compound must be isolated. Chromatographic techniques are indispensable for this separation, exploiting the different affinities of the compounds for a stationary phase and a mobile phase. u-szeged.hu
Silica (B1680970) Gel Column Chromatography is a fundamental and widely used method for the initial fractionation of the plant extract. The crude extract is loaded onto a column packed with silica gel, and a solvent or a gradient of solvents (the mobile phase) is passed through the column. Compounds separate based on their polarity, with less polar compounds eluting first. For sesquiterpene lactones, typical solvent systems include mixtures of non-polar solvents like hexane (B92381) or petroleum ether with more polar solvents such as ethyl acetate or acetone. ect-journal.kz
Thick Layer Chromatography (TLC) , often used as a preparative technique (preparative TLC or PLC), can be employed for further purification of the fractions obtained from column chromatography. The principle is similar to analytical TLC, but a thicker layer of adsorbent is used to allow for the separation of larger quantities of material. After development, the bands corresponding to the desired compound are scraped from the plate and the compound is eluted with a suitable solvent.
More advanced and efficient separation is achieved using High-Performance Liquid Chromatography (HPLC) , particularly in a preparative format. Reversed-phase HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase (often a mixture of acetonitrile (B52724) and water or methanol and water), is a powerful tool for purifying sesquiterpene lactones. nih.govtandfonline.com The high resolution of HPLC allows for the separation of structurally similar compounds, which is often necessary for isolating a specific lactone from its isomers or other closely related compounds present in the extract.
Novel Purification Protocols for High-Purity Compound Acquisition
The quest for obtaining this compound with very high purity often requires the implementation of novel and multi-step purification protocols. A common strategy involves a combination of different chromatographic methods. For instance, an initial separation by silica gel column chromatography can be followed by one or more rounds of preparative HPLC using different column chemistries or solvent systems to remove trace impurities. tandfonline.com
A three-step process was successfully used to isolate large quantities of bioactive sesquiterpene lactones from Cichorium intybus. This involved an initial optimized extraction, followed by a liquid-liquid extraction step to partition the compounds of interest, and finally, purification by reversed-phase chromatography. nih.govnih.gov This sequential approach enhances the purity of the final product.
Another innovative approach involves the use of simulated moving bed (SMB) chromatography, a continuous purification technique that can increase productivity and reduce solvent consumption compared to traditional batch chromatography. mpg.de While not yet specifically documented for this compound, its application for challenging separations in the pharmaceutical industry suggests its potential for the efficient, large-scale purification of this and other high-value natural products.
Challenges in Large-Scale Isolation and Process Optimization
Transitioning from a laboratory-scale isolation to a large-scale production process for this compound presents several significant challenges. One of the primary hurdles is the often low concentration of the target compound in the botanical source material. This necessitates the processing of large quantities of plant biomass, which has logistical and economic implications.
Chromatographic purification is often the bottleneck in large-scale production. Preparative HPLC, while highly effective, can be expensive due to the cost of columns, solvents, and the instrument itself. Furthermore, the throughput of preparative HPLC is limited, making it a costly and time-intensive step for producing large quantities of a purified compound. Process optimization, therefore, becomes crucial. This involves developing robust and scalable extraction and purification steps that maximize yield and purity while minimizing cost and environmental impact. The development of continuous purification methods like SMB chromatography is a promising avenue to address these large-scale challenges. mpg.de
Chemical Synthesis, Semisynthesis, and Structural Modification Studies of Chamissonin Diacetate
Total Synthesis Approaches to Chamissonin (B1236958) Diacetate Core Structure
The total synthesis of germacranolides like chamissonin diacetate is a formidable task due to the inherent strain and conformational flexibility of the ten-membered ring system, as well as the dense stereochemical information embedded in the molecule. While a specific total synthesis of this compound has not been prominently reported, the strategies developed for other germacranolides provide a clear roadmap for accessing its core structure.
Key strategies in the total synthesis of germacranolide cores often revolve around macrocyclization reactions to form the challenging ten-membered ring. Notable approaches include:
Oxy-Cope Rearrangement: This powerful pericyclic reaction has been successfully employed in the synthesis of germacranolides like eucannabinolide. core.ac.ukacs.org This method typically involves the formation of a 1,5-diene precursor which, upon heating, undergoes a nih.govnih.gov-sigmatropic rearrangement to form a macrocyclic enol, which can then be converted to the desired ketone.
Nozaki-Hiyama-Kishi (NHK) Macrocyclization: This chromium-mediated coupling reaction has proven effective in the synthesis of highly oxygenated germacranolides. ntu.edu.sgresearchgate.netnih.gov The reaction forms a carbon-carbon bond between a vinyl halide and an aldehyde to close the macrocycle, often with high levels of stereocontrol.
Ring-Closing Metathesis (RCM): While not as commonly reported for germacranolides as for other macrocycles, RCM remains a powerful tool for the formation of large rings and could be a viable strategy for the synthesis of the this compound core.
[2+2] Cycloaddition followed by Ring Expansion: Some synthetic approaches have explored the use of [2+2] cycloaddition reactions to form a smaller ring system, which is then subjected to a ring expansion to generate the ten-membered germacranolide skeleton. core.ac.uk
A collective synthesis of several (furano)germacranolides, which share the same core structure as this compound, highlights a strategy involving an intermolecular Barbier allylation to connect two key fragments, followed by an NHK macrocyclization to construct the ten-membered ring. ntu.edu.sgresearchgate.netnih.gov This approach underscores the modularity and efficiency of modern synthetic methods in accessing complex natural products.
Semisynthetic Derivatization from Precursor Compounds (e.g., Chamissonin)
Semisynthesis, starting from a readily available natural product precursor, offers a more direct route to this compound. The natural product chamissonin, which is the mono-hydroxylated precursor to this compound, is an ideal starting material for such an approach. The conversion of chamissonin to this compound would involve a straightforward acetylation reaction.
The process would typically involve treating chamissonin with an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride in the presence of a base like pyridine (B92270) or a tertiary amine. The base serves to activate the hydroxyl groups of chamissonin and to neutralize the acidic byproduct of the reaction. The diacetate structure of this compound indicates that both the free hydroxyl groups on the chamissonin molecule would be acetylated. Such acetylation reactions are common in natural product chemistry, often used for structural confirmation or to modify the biological activity of a compound. scribd.com
A similar semisynthetic strategy has been successfully employed in the synthesis of (+)-vernolepin, another sesquiterpene lactone, from the more abundant germacranolide (+)-minimolide. researchgate.net This precedent supports the feasibility of a semisynthetic route to this compound from chamissonin, which would be significantly more efficient than a total synthesis.
Design and Synthesis of Analogs for Biological Activity Exploration
The synthesis of analogs of natural products is a crucial step in understanding their structure-activity relationships (SAR) and in developing new therapeutic agents. For germacranolides like this compound, the α-methylene-γ-butyrolactone moiety is often considered a key pharmacophore, as it can act as a Michael acceptor and react with biological nucleophiles such as cysteine residues in proteins. nih.gov
The design and synthesis of this compound analogs would likely focus on several key areas:
Modification of the Ester Groups: Replacing the acetate (B1210297) groups with other acyl groups of varying chain length and electronic properties could modulate the lipophilicity and steric bulk of the molecule, potentially influencing its absorption, distribution, and target binding. lsu.edu
Modification of the α-Methylene-γ-butyrolactone: While this group is often considered essential for activity, subtle modifications could fine-tune its reactivity and selectivity.
Alterations to the Germacranolide Skeleton: Introducing new functional groups or altering the stereochemistry at various positions on the ten-membered ring could lead to analogs with improved activity or a different biological profile.
Studies on other germacranolides have shown that such modifications can have a profound impact on biological activity. For example, a series of derivatives of the germacranolide artemyrianolide H were synthesized and evaluated for their anti-hepatoma activity, with some analogs showing significantly improved potency compared to the parent compound. nih.gov Similarly, new derivatives of parthenolide (B1678480) were synthesized via an ene reaction and showed promising activity against Mycobacterium tuberculosis. nih.gov These studies provide a framework for the rational design of this compound analogs.
Table 1: Examples of Germacranolide Analog Synthesis and Their Biological Activities
| Parent Compound | Modification Strategy | Resulting Analogs' Activity | Reference |
|---|---|---|---|
| Artemyrianolide H | Derivatization at various positions, including dimerization | Some analogs showed significantly increased cytotoxicity against human hepatoma cell lines compared to the parent compound and sorafenib. | nih.gov |
| Parthenolide | Ene reaction with acylnitroso intermediates | New derivatives with preserved Michael acceptor motif showed selective activity against Mycobacterium tuberculosis. | nih.gov |
Stereochemical Considerations in Synthetic Pathways
The synthesis of this compound is complicated by the presence of multiple stereocenters and the conformational complexity of the ten-membered ring. Any successful synthetic strategy must address these stereochemical challenges to produce the desired diastereomer.
In total synthesis, the stereochemistry of the acyclic precursors is often carefully controlled using well-established asymmetric reactions. During the crucial macrocyclization step, the existing stereocenters can influence the stereochemical outcome of the ring closure. For instance, in the NHK macrocyclization, the stereochemistry of the resulting alcohol is often dictated by the existing stereocenters in the linear precursor. ntu.edu.sg
The stereodivergent synthesis of guaianolide C1 epimers from a single germacranolide core highlights the importance of conformational control. nih.gov In this study, an oxy-Cope/ene cascade reaction generated two distinct conformers of an intermediate germacranolide, each leading to a different C1 epimer. This demonstrates how the flexible nature of the ten-membered ring can be exploited to access different stereoisomers.
The stereoselective construction of the α-methylene-γ-butyrolactone moiety is also a critical aspect. In the collective synthesis of (furano)germacranolides, a diastereoselective intermolecular Barbier allylation was used to forge the C7-C8 bond with high stereocontrol. ntu.edu.sgresearchgate.netnih.gov Careful planning and execution of each step are therefore essential to navigate the complex stereochemical landscape of this compound synthesis.
Development of Novel Chemical Reactions for this compound Modifications
The development of novel chemical reactions to modify the this compound structure can lead to the discovery of new analogs with unique biological properties. The reactivity of the different functional groups in this compound provides several handles for chemical modification.
Reactions at the α-Methylene-γ-butyrolactone: As a Michael acceptor, this moiety can undergo conjugate addition reactions with various nucleophiles. This has been exploited in the synthesis of analogs of other germacranolides. For example, eremantholide A was shown to react with propane-1-thiol via a 1,6-Michael-type addition, which may mimic its mode of cytotoxic action. rsc.orgrsc.org
Reactions at the Double Bonds: The endocyclic double bonds of the germacranolide ring can be targeted for various transformations, such as epoxidation, dihydroxylation, or hydrogenation. The chemical modification of the germacranolide stizolicin (B1252596) involved epoxidation of the double bonds. scilit.com
Ene Reactions: The ene reaction of acylnitroso intermediates with parthenolide has been used to synthesize new derivatives with preserved biological activity. nih.gov This type of reaction could potentially be applied to this compound to introduce new functional groups.
Cyclization Reactions: The germacranolide skeleton can be induced to undergo transannular cyclization reactions to form other types of sesquiterpene lactone skeletons, such as guaianolides. This could be a route to a diverse range of structurally related compounds.
These examples demonstrate the potential for developing novel chemical transformations to expand the chemical space around the this compound scaffold, which could lead to the discovery of new compounds with interesting biological profiles.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Chamissonin |
| Acetic anhydride |
| Acetyl chloride |
| Pyridine |
| Eucannabinolide |
| (+)-Vernolepin |
| (+)-Minimolide |
| Artemyrianolide H |
| Sorafenib |
| Parthenolide |
| Eremantholide A |
| Propane-1-thiol |
Mechanistic Investigations of Chamissonin Diacetate S Biological Activities in Preclinical Models
Cellular and Molecular Mechanisms of Action
The biological effects of chamissonin (B1236958) diacetate are rooted in its interactions with cellular components, including specific proteins and signaling pathways. Like other sesquiterpene lactones, its activity is often attributed to the presence of an α-methylene-γ-lactone group, which can react with biological nucleophiles, such as cysteine residues in proteins, thereby modulating their function. lsu.edu Research into related compounds suggests that the mechanisms of action are diverse, ranging from enzyme inhibition to the modulation of gene expression. lsu.edufoodandnutritionjournal.org
The ability of natural compounds to inhibit cell growth and induce cell death in cancer models is a significant area of research. frontiersin.org Phytochemicals often exert anti-proliferative effects through multiple mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and disruption of key cellular processes necessary for cancer cell survival and proliferation. xiahepublishing.comnih.gov
For sesquiterpene lactones, established cytotoxic mechanisms include:
Induction of Apoptosis: Many natural compounds trigger apoptosis in cancer cells. nih.gov This can occur through the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of caspases, which are enzymes that execute cell death. nih.gov The generation of intracellular reactive oxygen species (ROS) can also serve as a trigger for apoptosis. mdpi.com
Cell Cycle Arrest: The cell cycle is a tightly regulated process that allows cells to divide. Plant-derived agents can interrupt this cycle at various checkpoints (e.g., G0/G1 or G2/M phase), preventing cancer cells from replicating. xiahepublishing.comnih.gov For instance, some compounds cause an accumulation of cells in the sub-G0/G1 phase, which is indicative of apoptosis. nih.gov
Inhibition of Proliferation Pathways: These compounds can interfere with signaling cascades that promote cell growth and survival, such as the PI3K/AKT pathway and the nuclear factor-kappa B (NF-κB) signaling pathway. xiahepublishing.com
Chronic inflammation is a key factor in numerous diseases. Many phytochemicals exhibit anti-inflammatory properties by targeting specific molecular pathways. mdpi.com The molecular mechanisms underlying these effects often involve the suppression of pro-inflammatory mediators and the signaling pathways that regulate their production. frontiersin.orgnih.gov
Key anti-inflammatory mechanisms investigated for natural compounds include:
Inhibition of Pro-inflammatory Cytokines and Enzymes: Compounds can reduce the production of pro-inflammatory molecules such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). foodandnutritionjournal.orgfrontiersin.org This is often achieved by inhibiting the expression of enzymes like inducible nitric oxide synthase (iNOS). mdpi.com
Modulation of Signaling Pathways: The NF-κB and mitogen-activated protein kinase (MAPK) signaling pathways are central regulators of inflammation. frontiersin.orgnih.gov Anti-inflammatory compounds can prevent the activation of these pathways, thereby blocking the transcription of genes that encode for pro-inflammatory proteins. frontiersin.org Some agents may also promote the production of anti-inflammatory factors like IL-10. mdpi.com
Sesquiterpene lactones from the Ambrosia genus are noted for their broad-spectrum antimicrobial and antiprotozoal activities. researchgate.net The elucidation of the precise mechanisms is an active area of research. nih.gov For many antimicrobial drugs, the mode of action involves the disruption of cellular metabolism, damage to the cell membrane, or inhibition of essential enzymes. nih.gov Untargeted metabolomics is a powerful tool used to identify the specific metabolic pathways perturbed by a compound, offering an unbiased approach to discovering its mechanism of action. nih.gov The antiprotozoal activity of sesquiterpenes is particularly promising and could pave new ways for drug discovery against parasitic diseases. researchgate.net
Beyond the more commonly studied activities, sesquiterpenes from Ambrosia have been investigated for other biological effects. researchgate.net These include molluscicidal, schistomicidal, larvicidal, and allelopathic activities. researchgate.net Allelopathy refers to the chemical inhibition of one organism by another. These diverse activities suggest that compounds like chamissonin diacetate can interact with a wide range of biological targets across different organisms, a characteristic feature of many sesquiterpenes. researchgate.net
Table 1: Investigated Biological Activities of Sesquiterpenes from the Genus Ambrosia
| Biological Activity | Description | Reference |
| Anti-proliferative | Inhibition of cell growth. | researchgate.net |
| Cytotoxic | Induction of cell death. | researchgate.net |
| Anti-inflammatory | Reduction of inflammation. | researchgate.net |
| Antimicrobial | Inhibition of microbial growth. | researchgate.net |
| Antiprotozoal | Activity against protozoan parasites. | researchgate.net |
| Molluscicidal | Activity against mollusks. | researchgate.net |
| Schistomicidal | Activity against Schistosoma (blood flukes). | researchgate.net |
| Larvicidal | Activity against insect larvae. | researchgate.net |
| Allelopathic | Chemical inhibition of other organisms. | researchgate.net |
Antimicrobial and Antiprotozoal Mechanism Elucidation.
In Vitro Pharmacological Profiling and Target Identification Studies
To understand the full therapeutic potential and potential liabilities of a compound, in vitro pharmacological profiling is essential. researchgate.netnih.gov This process involves screening a compound against a large panel of known biological targets, such as receptors, enzymes, transporters, and ion channels. reactionbiology.com Such studies are critical in early-stage drug discovery to identify the molecular targets responsible for a compound's efficacy and to flag potential off-target activities that could lead to adverse effects. researchgate.netnih.gov This systematic approach helps to build a comprehensive pharmacological profile, guiding further development and mechanistic studies. nih.gov
Cell-based assays are fundamental tools in pharmacology for quantifying the biological activity of a compound. bioagilytix.com These assays measure a specific physiological or biochemical response in cells following treatment with the compound. casss.org They are designed to reflect the compound's mechanism of action (MOA) and are crucial for determining its efficacy and potency. intertek.com
Efficacy refers to the maximal response a compound can produce, while potency is the concentration of the compound required to produce a specific effect, often expressed as the half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀). intertek.com These quantitative measurements are vital for comparing the activity of different compounds and for quality control during manufacturing. bioagilytix.com
Table 2: Example of Data from a Cell-based Anti-proliferative Assay
This table illustrates the type of data generated to determine the potency of a compound against different cancer cell lines. The IC₅₀ value represents the concentration of the compound required to inhibit cell proliferation by 50%.
| Cell Line | Cancer Type | IC₅₀ (µM) |
| MCF-7 | Breast Cancer | 5.2 |
| A549 | Lung Cancer | 8.9 |
| HCT116 | Colon Cancer | 3.5 |
| RPMI 8226 | Multiple Myeloma | 6.1 |
Note: The data in this table is for illustrative purposes only and does not represent actual experimental results for this compound.
Enzyme Assays and Ligand Binding Studies
The reactivity of sesquiterpene lactones like this compound is often attributed to the presence of an α-methylene-γ-butyrolactone group. This functional group can act as a Michael acceptor, allowing it to form covalent bonds with nucleophilic groups present in biological macromolecules, most notably enzymes. researchgate.netnih.gov This interaction can lead to the inhibition of enzyme function, which is a key mechanism underlying the observed biological effects of this class of compounds.
In the context of specific enzyme inhibition, some sesquiterpene lactones have been evaluated for their effects on phosphofructokinase (PFK), a crucial enzyme in the glycolysis pathway. lsu.edu Studies have shown that compounds like vernolepin, euparotin acetate (B1210297), and eupacunin (B1232134) can inhibit PFK, and this inhibition is reversed by treatment with dithiothreitol, suggesting an interaction with sulfhydryl groups on the enzyme. lsu.edu While detailed kinetic data for this compound's interaction with PFK is not extensively documented in publicly available literature, its structural similarity to other tested sesquiterpene lactones suggests a potential for similar inhibitory activity. lsu.edu
Furthermore, research into the anti-inflammatory properties of germacranolides has demonstrated their ability to inhibit nitric oxide (NO) production. nih.govnih.govmdpi.com This is a significant finding as nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO during inflammation, is a potential target. The inhibition of NO production by these compounds in lipopolysaccharide (LPS)-activated mouse peritoneal cells points towards an interaction with the inflammatory enzymatic cascade. nih.govnih.gov
While specific ligand binding studies for this compound are not widely reported, the investigation of a related diacetate, Cumanin diacetate, has involved molecular docking studies. nih.gov These in silico analyses explored its binding to the active site of trypanothione (B104310) reductase from Trypanosoma cruzi, indicating that enzyme active sites are plausible targets for this class of molecules. nih.gov This approach suggests that this compound could also be a candidate for similar ligand-protein binding interactions, which warrants further investigation.
| Compound/Class | Enzyme/Target | Assay/Study Type | Observed Effect | Reference |
|---|---|---|---|---|
| Sesquiterpene Lactones (general) | Enzymes with nucleophilic groups | Mechanistic Postulation | Covalent binding via Michael addition | researchgate.netnih.gov |
| Vernolepin, Euparotin acetate, Eupacunin | Phosphofructokinase (PFK) | Enzyme Inhibition Assay | Inhibition of enzyme activity | lsu.edu |
| Germacranolides | Nitric Oxide Synthase (iNOS) pathway | Nitric Oxide Production Assay | Inhibition of NO production | nih.govnih.gov |
| Cumanin diacetate | Trypanothione reductase (T. cruzi) | Molecular Docking | Predicted binding to active site | nih.gov |
In Vivo Animal Model Studies for Pharmacological Efficacy.nih.govjidc.org
In vivo studies are critical for evaluating the pharmacological potential of a compound in a complex biological system. While research on this compound is still emerging, studies on related compounds and extracts from the Ambrosia genus provide a basis for understanding its potential in vivo effects.
Direct in vivo studies of this compound in rodent models are not extensively documented. However, research on Cumanin diacetate, a structurally analogous sesquiterpene lactone, has demonstrated its efficacy in a murine model of Chagas disease. nih.gov In this study, BALB/c mice infected with Trypanosoma cruzi and treated with Cumanin diacetate showed a reduction in parasitemia levels compared to untreated animals. nih.gov Histopathological analysis of skeletal muscle tissue from the treated mice revealed only focal interstitial lymphocyte inflammatory infiltrates with slight myocyte necrosis, in contrast to the severe inflammation and necrosis observed in the untreated group. nih.gov
Furthermore, studies on extracts from Ambrosia maritima, a plant also containing sesquiterpene lactones, have been conducted in mice to assess acute toxicity and immunostimulatory effects. jidc.org These studies showed that the plant extracts did not cause toxicity or mortality and exhibited a significant immunostimulatory effect. jidc.org Such findings suggest that compounds from the Ambrosia genus, including potentially this compound, can modulate biological responses in vivo.
The use of zebrafish (Danio rerio) and fruit flies (Drosophila melanogaster) as models for preliminary screening of natural products is a growing area of research. irispublishers.comwatershednursery.com These models offer advantages in terms of high-throughput screening and the ability to observe developmental and physiological effects. However, at present, there are no specific published studies detailing the use of this compound in zebrafish or Drosophila models. The application of these models to assess the biological activities of Ambrosia chamissonis extracts or their constituent compounds, such as this compound, remains a potential area for future research. irispublishers.com
The evaluation of specific biological endpoints is crucial for understanding the pharmacological efficacy of a compound. For germacranolide sesquiterpene lactones, a key biological endpoint that has been studied is the induction of apoptosis. For instance, Tatridin A diacetate, another germacranolide, was found to be cytotoxic to human myeloid leukemia cell lines, with the induction of apoptosis confirmed by flow cytometry and microscopy. researchgate.net The study identified the activation of caspase-3 and the fragmentation of poly(ADP-ribose) polymerase as key events, along with the early release of cytochrome c from mitochondria. researchgate.net
In studies of related germacranolides, the inhibition of inflammatory markers has been a significant biological endpoint. nih.gov The reduction of nitric oxide production and the secretion of pro-inflammatory cytokines in response to inflammatory stimuli are measurable outcomes that indicate anti-inflammatory potential. nih.gov In the in vivo study of Cumanin diacetate, the key biological endpoints were the level of parasitemia and the extent of tissue damage and inflammation in a model of Chagas disease. nih.gov
| Model System | Compound/Extract | Biological Endpoint | Finding | Reference |
|---|---|---|---|---|
| Murine model of Chagas disease | Cumanin diacetate | Parasitemia levels, Histopathology | Reduced parasitemia and tissue inflammation | nih.gov |
| Human myeloid leukemia cells | Tatridin A diacetate | Apoptosis, Caspase-3 activation, Cytochrome c release | Induction of apoptosis | researchgate.net |
| Mouse peritoneal cells | Germacranolides | Nitric oxide production, Cytokine secretion | Inhibition of inflammatory markers | nih.gov |
| Mice | Ambrosia maritima extracts | Acute toxicity, Immunostimulation | No toxicity, significant immunostimulatory effect | jidc.org |
Structure Activity Relationship Sar and Computational Modeling of Chamissonin Diacetate Analogs
Elucidation of Key Structural Features for Biological Activity
The biological activity of sesquiterpene lactones (SLs) like chamissonin (B1236958) diacetate is intrinsically linked to their chemical structure. The presence of specific functional groups, known as pharmacophores, is critical for their mechanism of action, which often involves covalent interactions with biological macromolecules.
Detailed analyses of numerous SLs have identified several key structural motifs responsible for their bioactivity. researchgate.net The most crucial feature is the α-methylene-γ-lactone group, an α,β-unsaturated carbonyl system. researchgate.netnih.gov This moiety acts as a Michael acceptor, enabling it to react with nucleophilic groups, particularly the thiol groups of cysteine residues in proteins. researchgate.net This alkylation can lead to the inhibition of key signaling proteins, such as the transcription factor NF-κB, which is a central mediator of inflammation. acs.orgnih.gov
Table 1: Key Structural Features of Sesquiterpene Lactones and Their Role in Biological Activity This table summarizes crucial molecular components common in sesquiterpene lactones, like chamissonin diacetate, and their established contribution to biological effects based on broad studies of the compound class.
| Structural Feature | Contribution to Biological Activity | Primary Mechanism | Reference |
|---|---|---|---|
| α-Methylene-γ-lactone Ring | Essential for cytotoxicity and anti-inflammatory activity. | Acts as a Michael acceptor, forming covalent bonds with nucleophiles (e.g., cysteine residues) in target proteins like NF-κB. | researchgate.netnih.govsemanticscholar.org |
| Additional α,β-Unsaturated Carbonyls (e.g., cyclopentenone) | Enhances reactivity and overall potency by providing a second site for alkylation. | Increases the probability of Michael addition reactions with biological targets. | semanticscholar.org |
| Ester Side Chains (e.g., Acetate (B1210297) Groups) | Modulates activity by influencing physicochemical properties. | Affects lipophilicity, solubility, and steric fit within the protein binding pocket, influencing bioavailability and target affinity. | researchgate.net |
| Molecular Skeleton (e.g., Germacranolide, Guaianolide) | Determines the overall three-dimensional shape and geometric presentation of reactive groups. | Influences the molecule's ability to fit into specific binding sites and the chemical environment of target sulfhydryl groups. | researchgate.netnih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. researchgate.net For sesquiterpene lactones, QSAR studies have been instrumental in developing predictive models for activities such as cytotoxicity and anti-inflammatory effects. acs.orgnih.gov These models translate molecular structures into a set of numerical descriptors that quantify physicochemical properties.
The general approach involves several steps. First, a dataset of SLs with known biological activities is compiled. nih.gov Then, for each molecule, a wide range of molecular descriptors are calculated, including those related to topology, electronic properties (e.g., partial charges), and 3D structure (e.g., surface area). nih.govmdpi.com Using statistical methods like multiple linear regression or machine learning algorithms, a mathematical model is built that links a subset of these descriptors to the observed activity. nih.gov
For instance, a QSAR study on the cytotoxic activity of 37 different SLs used 3D molecular descriptors and genetic algorithms to build a predictive model. nih.gov Such models have confirmed that the bioactivity of SLs depends not only on the presence of reactive groups but also on factors like molecular geometry and lipophilicity. researchgate.net Another approach, Hologram QSAR (HQSAR), which uses 2D molecular fragments, has also been successfully applied. nih.gov These models can predict the activity of untested or newly designed analogs of this compound, helping to prioritize which compounds to synthesize and test experimentally, thereby accelerating the discovery of more potent derivatives. nih.govacs.org
Table 2: Example of QSAR Model Parameters for Sesquiterpene Lactone Antitrypanosomal Activity This table presents representative data from a QSAR study on a large set of sesquiterpene lactones, illustrating the statistical metrics used to validate the predictive power of such models. These methodologies are applicable to this compound research.
| QSAR Methodology | Coefficient of Determination (R²) | Internal Validation (Q²) | External Validation (P²) | Key Insight | Reference |
|---|---|---|---|---|---|
| "Classical" Molecular Descriptors | 0.71 - 0.85 | 0.62 - 0.72 | 0.54 - 0.73 | Activity is influenced by hydrophilic/hydrophobic properties and molecular shape. | mdpi.com |
| 3D Pharmacophore Features | 0.71 - 0.85 | 0.62 - 0.72 | 0.54 - 0.73 | The relative position of reactive enone groups is critical for activity. | mdpi.com |
| 2D Molecular Holograms (HQSAR) | 0.71 - 0.85 | 0.62 - 0.72 | 0.54 - 0.73 | Confirms that α,β-unsaturated carbonyl groups are fundamental to biological activity. | nih.govmdpi.com |
Molecular Docking and Dynamics Simulations for Target Interaction Analysis
To understand how this compound interacts with its biological targets at an atomic level, computational methods like molecular docking and molecular dynamics (MD) simulations are employed. nih.govmdpi.com Molecular docking predicts the preferred orientation of a ligand when bound to a protein, forming a stable complex. nih.gov This method computationally "places" the ligand into the binding site of a target protein and scores the different poses based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces. researchgate.net For SLs, docking studies have been used to model their interaction with the p65 subunit of NF-κB and the enzyme inducible nitric oxide synthase (iNOS), providing insights into how these compounds inhibit inflammatory pathways. acs.orgfrontiersin.org
Following docking, molecular dynamics (MD) simulations can be used to study the dynamic behavior of the ligand-protein complex over time. nih.gov An MD simulation calculates the forces between atoms and their subsequent motion, providing a view of how the complex behaves in a simulated physiological environment. mdpi.com This technique can assess the stability of the predicted binding pose, reveal conformational changes in the protein or ligand upon binding, and provide a more accurate estimation of binding free energy. researchgate.netnih.gov For this compound analogs, MD simulations can validate docking results and offer a deeper understanding of the specific interactions—such as key hydrogen bonds or hydrophobic contacts—that stabilize the ligand in the active site, guiding further structural modifications. mdpi.com
De Novo Design Principles for Novel this compound-Inspired Structures
De novo design is a computational strategy for creating entirely new molecules from scratch, rather than by modifying existing ones. nih.gov The principles of de novo design can be applied to generate novel structures inspired by this compound, aiming for improved potency, selectivity, or pharmacokinetic properties. nih.govnih.gov This process typically begins with the identified pharmacophore—the essential structural features for biological activity elucidated through SAR studies (see section 7.1).
For this compound, the core pharmacophore would include the α-methylene-γ-lactone moiety and the specific stereochemistry of the germacranolide scaffold. Using this as a starting point, computational algorithms can "grow" new structures by adding fragments from a virtual library or "link" different pharmacophoric elements within a predefined binding site. nih.govelifesciences.org These methods can explore a vast chemical space to design novel molecules that retain the key interacting elements of the parent compound while introducing new features. biorxiv.orgrsc.org For example, the diacetate groups could be replaced with other functionalities to optimize interactions with a target protein or to improve metabolic stability, leading to the design of completely new chemical entities that are structurally distinct from but functionally related to this compound.
Application of Cheminformatics in this compound Research
Cheminformatics provides the computational tools and methods necessary to manage, analyze, and model the vast amount of data associated with natural product research. nih.govsemanticscholar.org The application of these tools is crucial for accelerating the discovery and development of drugs based on this compound and its analogs. nih.gov
The process often begins with the use of natural product databases to search for known compounds, a process called dereplication, which helps researchers quickly identify if a newly isolated compound is novel. nih.govacs.org Cheminformatics tools are then used to analyze and visualize the chemical space occupied by this compound and its analogs, comparing their structural and physicochemical properties to those of known drugs or other natural products. nih.govchimia.ch
Compound Name Directory
Advanced Analytical Chemistry for Characterization and Quantification of Chamissonin Diacetate
Chromatographic Techniques for Separation and Purity Assessment (e.g., LC-MS/MS)
Chromatographic methods are fundamental to the isolation and purity assessment of chamissonin (B1236958) diacetate. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique, often coupled with mass spectrometry for enhanced detection capabilities.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become an indispensable tool for the analysis of complex mixtures containing natural products like chamissonin diacetate. chromtech.comnih.gov This powerful technique combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. chromtech.comfilab.fr The process involves introducing a sample into the LC system, where individual components are separated based on their interactions with a stationary phase. filab.fr Subsequently, the separated components are ionized and analyzed by the mass spectrometer, which measures their mass-to-charge ratio, enabling precise identification and quantification. chromtech.comfilab.fr The use of tandem mass spectrometry (MS/MS) further enhances selectivity by subjecting specific ions to fragmentation, creating a unique fingerprint for the compound of interest. nih.gov
A typical LC-MS/MS method for a compound like this compound would involve a reversed-phase C18 column with a gradient elution using a mobile phase consisting of water and an organic solvent, such as acetonitrile (B52724), often with additives like formic acid to improve ionization. nih.gov
Table 1: Illustrative LC-MS/MS Parameters for Analysis of a Sesquiterpene Lactone
| Parameter | Value |
| LC System | Waters Acquity UPLC™ I-class system |
| Column | Waters UPLC BEH C18 (50 mm × 2.1 mm, 1.8 µm) |
| Column Temperature | 40 °C |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 2 µL |
| MS System | Waters Xevo TQ-S triple-quadrupole |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Cone Voltage | 30 V |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| MRM Transitions | Specific to this compound |
Note: This table represents typical parameters and would require optimization for the specific analysis of this compound.
Spectroscopic Methods for Structural Elucidation (e.g., NMR, IR, UV-Vis)
Spectroscopic techniques are crucial for the detailed structural elucidation of this compound, providing insights into its molecular framework, functional groups, and electronic properties. imgroupofresearchers.comarxiv.org
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a powerful non-destructive technique that provides comprehensive information about the carbon-hydrogen framework of a molecule. sgs-institut-fresenius.de For this compound, 1H and 13C NMR spectra would reveal the number and connectivity of protons and carbons, while advanced 2D NMR techniques (e.g., COSY, HMBC, HSQC) would establish the complete covalent structure.
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. rockymountainlabs.com The IR spectrum of this compound would be expected to show characteristic absorption bands for ester carbonyl groups (C=O) and potentially other functionalities within the sesquiterpene lactone core.
Ultraviolet-Visible (UV-Vis) Spectroscopy : UV-Vis spectroscopy provides information about electronic transitions within a molecule and is particularly useful for compounds with chromophores, such as conjugated double bonds. imgroupofresearchers.comrockymountainlabs.com The UV-Vis spectrum of this compound would indicate the presence of any light-absorbing moieties.
Table 2: Expected Spectroscopic Data for a Sesquiterpene Lactone like this compound
| Technique | Expected Observations |
| 1H NMR | Signals corresponding to methyl groups, methylene (B1212753) protons, and methine protons, with chemical shifts and coupling constants indicative of the sesquiterpene lactone skeleton and acetate (B1210297) groups. |
| 13C NMR | Resonances for carbonyl carbons of the lactone and acetate groups, olefinic carbons, and aliphatic carbons of the core structure. |
| IR (cm⁻¹) | Strong absorption bands around 1730-1750 cm⁻¹ (ester C=O stretch) and other characteristic peaks for C-O and C-H bonds. |
| UV-Vis (nm) | Absorption maxima dependent on the presence of conjugated systems within the molecule. |
Mass Spectrometry-Based Profiling and Identification
Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of this compound. filab.fr When coupled with chromatographic separation (LC-MS or GC-MS), it allows for the profiling and identification of the compound in complex mixtures. chromtech.comfilab.fr High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, enabling the determination of the elemental formula of this compound and its fragments.
Fragmentation analysis in MS/MS experiments is particularly valuable for structural confirmation. By inducing fragmentation of the parent ion, a characteristic pattern of daughter ions is produced, which can be pieced together to confirm the structure of the original molecule.
Development of High-Throughput Screening Assays for Natural Product Libraries
High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds, such as those found in natural product libraries, for a specific biological activity. japsonline.comlimes-institut-bonn.de The development of robust and reliable HTS assays is crucial for identifying new bioactive molecules. limes-institut-bonn.deevotec.com These assays are often based on fluorescence, luminescence, or other easily detectable signals that change in the presence of an active compound. japsonline.com
For a compound like this compound, an HTS assay could be developed to screen for its potential as an inhibitor of a particular enzyme or as a modulator of a specific cellular pathway. The process involves miniaturizing the assay into a multi-well plate format and using automated liquid handling and detection systems to screen thousands of compounds efficiently. japsonline.comuni-bonn.de
Metabolomic Profiling for In Situ Analysis and Metabolic Flux Studies
Metabolomics is the large-scale study of small molecules, or metabolites, within cells, tissues, or organisms. nih.govnih.gov Untargeted metabolomic profiling, often utilizing LC-MS or NMR, can provide a comprehensive snapshot of the metabolic state of a biological system. maxapress.comfrontiersin.orgbiomedpharmajournal.org
In the context of this compound, metabolomic profiling could be used to study the biosynthetic pathway of the compound in its source organism. By comparing the metabolic profiles of high- and low-producing strains or plants grown under different conditions, researchers can identify precursor molecules and key intermediates in the biosynthesis of this compound. This information is invaluable for understanding the regulation of its production and for potential metabolic engineering efforts to increase its yield.
Emerging Research Avenues and Translational Perspectives for Chamissonin Diacetate
Exploration of Undiscovered Biosynthetic Genes and Enzymes
The complete enzymatic pathway responsible for the biosynthesis of chamissonin (B1236958) diacetate in Ambrosia species remains to be fully elucidated. The biosynthesis of sesquiterpenes is known to follow complex, multi-step enzymatic processes. researchgate.net Research into other complex terpenoids provides a roadmap for discovering the specific genes and enzymes involved in the formation of chamissonin diacetate.
Future research will likely focus on a combination of genomic, transcriptomic, and metabolomic analyses of Ambrosia chamissonis. The proposed biosynthetic pathways for major classes of sesquiterpene lactones suggest that key enzyme families, such as cytochrome P450 monooxygenases and various acyltransferases, are critical for generating the structural diversity seen in these molecules. researchgate.netnih.gov The study of gibberellin biosynthesis in fungi, for example, has demonstrated that cloning genes, creating knock-out mutants, and conducting molecular regulation studies are powerful tools for understanding and manipulating such pathways. nih.gov A similar approach could identify the specific enzymes that catalyze the final acetylation steps converting the chamissonin precursor into this compound. datapdf.com Identifying these genes is not only of fundamental scientific interest but also opens the door to biotechnological production of the compound or its precursors in microbial hosts, ensuring a sustainable supply for further research.
Application of Advanced Genomic and Proteomic Technologies
Genomic and proteomic technologies offer a system-level understanding of the biological impact of this compound. While genomics provides the static blueprint of an organism's potential, proteomics offers a dynamic snapshot of the proteins actively carrying out cellular functions. nautilus.bioazolifesciences.com The integration of these approaches is a powerful strategy for elucidating a drug's mechanism of action. nih.gov
For instance, studies on other bioactive compounds have successfully used microarrays and mass spectrometry-based proteomics to analyze changes in gene and protein expression profiles in cells after treatment. nih.gov This approach can pinpoint the specific cellular pathways perturbed by the compound. Applying this to this compound could involve treating cancer cell lines with the compound and subsequently performing differential genomic and proteomic analyses. This could reveal its molecular targets and downstream effects, such as the induction of apoptosis or cell cycle arrest. Furthermore, these technologies can be applied to the source plant, A. chamissonis, to correlate the expression of candidate biosynthetic genes with the accumulation of this compound, thereby helping to validate the genes identified in Section 9.1. walshmedicalmedia.com
Development of Novel Analytical Platforms for Complex Matrices
The accurate detection and quantification of this compound and its metabolites in complex biological matrices like plasma, tissues, and plant extracts are crucial for pharmacological studies. Classical isolation techniques often rely on multi-step processes involving solvent extraction and open-column chromatography. lsu.edu While effective for initial discovery, these methods are often not suitable for the high-throughput and sensitive analysis required for pharmacokinetic and pharmacodynamic studies. ppd.com
The development of novel analytical platforms is essential. Modern chromatography techniques, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS), represent the gold standard for such analyses. These hyphenated techniques provide the high selectivity, sensitivity, and speed needed to measure low concentrations of the analyte in a complex sample. The development and validation of such a robust analytical method for this compound would be a critical step in enabling detailed preclinical studies, including absorption, distribution, metabolism, and excretion (ADME) profiling.
Potential for Rational Design of Bioactive Sesquiterpene Lactones
The chemical scaffold of this compound serves as a valuable starting point for the rational design of new, potentially more effective therapeutic agents. The field of medicinal chemistry has successfully used natural products as templates for developing semi-synthetic derivatives with improved potency, selectivity, and pharmacokinetic properties. mdpi.com
A promising strategy involves the creation of bipharmacophoric conjugates, where the sesquiterpene lactone is linked to another pharmacologically active molecule to achieve synergistic effects. mdpi.com Research on other sesquiterpene lactones, such as alantolactone (B1664491) and dehydrocostuslactone, has shown that "click" chemistry can be used to create novel conjugates with enhanced cytotoxic profiles. mdpi.com Similarly, the α-methylene-γ-lactone moiety common in many sesquiterpene lactones is a reactive site that can be modified to modulate bioactivity. mdpi.com By applying these principles, researchers could design and synthesize a library of this compound derivatives, aiming to amplify its therapeutic effects while potentially reducing off-target toxicity.
Methodological Innovations in Preclinical Pharmacological Research
Preclinical research is the critical phase that bridges basic discovery and human clinical trials, assessing the safety and efficacy of a potential new drug. ppd.comoncodesign-services.com This stage traditionally relies heavily on animal models. researchgate.net However, the field is rapidly evolving, with significant innovations aimed at improving the predictive value of preclinical data while adhering to the ethical principles of the 3Rs (Replacement, Reduction, and Refinement) of animal testing. biobide.com
For a compound like this compound, these innovations are highly relevant. Advanced in vitro models, such as 3D cell cultures (spheroids, organoids) and microfluidic "organ-on-a-chip" systems, offer more physiologically relevant environments to test efficacy and toxicity compared to traditional 2D cell cultures. biobide.com These models can better mimic the complex architecture and cell-cell interactions of human tissues. Furthermore, the use of in silico (computational) methods for predicting ADME properties and potential toxicity is becoming increasingly integral to preclinical development. researchgate.net These alternative methods, alongside targeted and refined in vivo studies, can accelerate the pharmacological evaluation of this compound, providing a more comprehensive and ethically sound assessment of its therapeutic potential. nih.gov
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for chamissonin diacetate, and what experimental conditions are critical for its formation?
- Category : Synthesis & Characterization
- Methodological Answer : this compound is synthesized via alkaline treatment of chihuahuin (1) followed by acetylation. Critical steps include:
- Heating chihuahuin with 10% aqueous NaOH for 10 minutes to induce lactonization at C-8 .
- Neutralization with glacial acetic acid under cold conditions to avoid side reactions .
- Acetylation using pyridine and acetic anhydride for 17 hours at room temperature, followed by purification via preparative TLC (silica gel G, CHCl₃:ether 3:2) .
- Yield optimization requires precise control of vacuum evaporation and recrystallization from 95% ethanol .
Q. How is this compound structurally characterized, and what analytical techniques are prioritized for validation?
- Category : Structural Elucidation
- Methodological Answer : Key techniques include:
- TLC (Rf = 0.40 in CHCl₃:ether 3:2) for preliminary identification .
- NMR and IR spectroscopy to confirm esterification (acetate peaks) and lactone functionality .
- Melting point analysis (175–176.5°C) for purity assessment, validated against authentic samples .
- Comparative analysis with known stereochemical references to resolve ambiguities (e.g., neochihuahuin by-products) .
Q. What pharmacological activities are associated with this compound, and what in vitro assays are commonly used?
- Category : Biological Evaluation
- Methodological Answer : this compound exhibits cytotoxic and antineoplastic properties. Standard assays include:
- Cell viability assays (e.g., MTT) against cancer cell lines, with dose-response curves to determine IC₅₀ values .
- Apoptosis induction studies via flow cytometry (Annexin V/PI staining) .
- Comparative studies with parent compounds (e.g., chihuahuin) to evaluate acetylation’s impact on bioactivity .
Advanced Research Questions
Q. How can researchers resolve contradictions in stereochemical assignments during this compound synthesis?
- Category : Data Contradiction Analysis
- Methodological Answer : Discrepancies often arise from lactonization site ambiguity (C-6 vs. C-8). Strategies include:
- Alkaline hydrolysis kinetics : Monitor reaction intermediates via LC-MS to identify preferential lactonization at C-8 under strong basic conditions .
- X-ray crystallography of intermediates to confirm stereochemistry .
- Comparative NMR with stereochemically defined analogs (e.g., neochihuahuin derivatives) .
Q. What mechanistic insights explain the formation of neochihuahuin (9) as a by-product during this compound synthesis?
- Category : Reaction Mechanism Analysis
- Methodological Answer : Neochihuahuin forms due to:
- Competing lactonization pathways under suboptimal alkaline conditions (e.g., incomplete C-8 activation) .
- pH-dependent isomerization during acidification, detectable via pH-controlled reaction monitoring .
- Isolation and characterization : Use preparative HPLC to separate by-products, followed by MS/MS fragmentation to differentiate structural isomers .
Q. What strategies enhance reproducibility in this compound bioactivity studies across different cell models?
- Category : Experimental Design
- Methodological Answer : To mitigate variability:
- Standardize cell culture conditions (e.g., passage number, serum batch) .
- Include positive controls (e.g., doxorubicin) and normalize data to solvent-only treated cells .
- Validate cytotoxicity via orthogonal assays (e.g., ATP-based luminescence and caspase-3 activation) .
Q. How can computational modeling predict this compound’s interaction with molecular targets?
- Category : Methodological Integration
- Methodological Answer : Use:
- Molecular docking (AutoDock Vina) to screen against cancer-related proteins (e.g., tubulin or topoisomerases) .
- MD simulations (GROMACS) to assess binding stability and conformational changes .
- QSAR models to correlate acetyl group positioning with cytotoxic potency .
Data Reproducibility & Reporting Guidelines
Q. What minimal dataset details are required for replicating this compound studies?
- Category : Data Transparency
- Methodological Answer : Essential details include:
- Synthetic protocols (reagent ratios, temperature, reaction time) .
- Spectral data (NMR chemical shifts, IR peaks) in supplementary materials .
- Cell line authentication and culture conditions (ATCC guidelines) .
Q. How should researchers address discrepancies between this compound’s reported bioactivity and new experimental results?
- Category : Conflict Resolution
- Methodological Answer :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
